molecular formula C22H27F B574220 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL CAS No. 163005-08-1

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL

Cat. No.: B574220
CAS No.: 163005-08-1
M. Wt: 310.456
InChI Key: RGJRWCHGEIINRW-UHFFFAOYSA-N
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Description

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL (CAS 163005-08-1) is a high-purity biphenyl derivative supplied for research and development purposes. With a molecular formula of C₂₂H₂₇F and a molecular weight of 310.456 g/mol , this compound is part of a family of advanced organic materials primarily investigated for use in liquid crystal mixtures . Its specific molecular structure, featuring fluorine and methyl substituents, is designed to impart specific physical properties, such as modulating dielectric anisotropy and enhancing the stability of the nematic phase over a broad temperature range . These characteristics are critical for developing advanced display technologies, including TFT-LCDs, and are valued in formulations that require a high voltage holding ratio and low viscosity for improved response times . This product is intended for research use only and is not meant for diagnostic or therapeutic applications. For precise handling and storage information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F/c1-3-4-17-7-11-18(12-8-17)20-13-14-21(22(23)15-20)19-9-5-16(2)6-10-19/h5-6,9-10,13-15,17-18H,3-4,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRWCHGEIINRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696540
Record name 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163005-08-1
Record name 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of p-Tolylmagnesium Halide

The 4'-methylbiphenyl segment is synthesized using a modified Grignard protocol:

  • Reactants : Magnesium powder (96 kg) and p-chlorotoluene (506 kg) in tetrahydrofuran (THF).

  • Conditions : Initiated with 1,2-dibromoethane (4 kg) at 60–75°C for 4 hours.

  • Yield : >95% p-tolylmagnesium chloride with residual Mg <0.1%.

Nickel-Catalyzed Cross-Coupling

Coupling with o-fluorobenzonitrile employs MnCl₂/LiCl catalyst systems:

ParameterValueSource
Catalyst Loading1 mol% MnCl₂
SolventTHF/Dimethoxyethane
Temperature-5°C to 5°C
Reaction Time2–3 hours
Byproduct (4,4'-DMB)1.7–2.3%

This stage produces 2-fluoro-4'-methylbiphenyl with 92–98% yield. Post-reaction, 66% of the reaction mixture is retained as catalytic solvent for subsequent batches, reducing THF consumption by 40%.

Trans-4-Propylcyclohexyl Group Introduction

Cyclohexene Hydrogenation

A two-step process achieves the trans configuration:

  • Cyclohexene Synthesis :

    • Propyl Grignard (C₃H₇MgBr) added to cyclohexenone at -20°C.

    • Acidic workup yields 4-propylcyclohexene (75–82% yield).

  • Stereoselective Hydrogenation :

    • Catalyst : 5% Pd/BaSO₄ in ethanol.

    • Pressure : 50 psi H₂ at 25°C for 6 hours.

    • Trans:cis Ratio : 98:2.

Suzuki-Miyaura Coupling

The propylcyclohexyl group is introduced via palladium catalysis:

ComponentSpecification
Aryl Halide4-Bromo-2-fluoro-4'-methylbiphenyl
Boronic AcidTrans-4-propylcyclohexylboronic acid
BaseK₂CO₃ (2M aqueous)
LigandSPhos (2 mol%)
Yield86–91%

This method avoids racemization and maintains >99% trans-configuration.

Purification and Byproduct Management

Distillation Parameters

StageTemperature (°C)Pressure (MPa)Purity Gain
Crude Distillation135–1600.08570% → 85%
Fractional CrystallizationPetroleum ether (90–120°C)-85% → 98.5%

Byproduct Mitigation

  • 4,4'-Dimethylbiphenyl : Controlled via:

    • Grignard reagent dilution (0.5–1M in THF)

    • Catalyst recycling (MnCl₂/LiCl)

    • Acidic hydrolysis (7% HCl at pH 2–3)

Industrial Scalability and Cost Analysis

A comparative evaluation of synthetic routes:

MethodCost ($/kg)Yield (%)Purity (%)
Grignard/Ni Catalysis4208998.5
Full Suzuki Approach6809199.2
Hybrid Method5509098.8

The Grignard/Ni method remains dominant in industrial settings due to 35% lower solvent costs and 20% faster cycle times .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to align in specific orientations, making it useful in liquid crystal displays. The fluorine atom enhances its stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is unique due to its specific combination of substituents, which confer distinct liquid crystalline properties and stability.

Biological Activity

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL, also known as 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C21H25FC_{21}H_{25}F with a molecular weight of approximately 312.43 g/mol. The compound features a biphenyl structure with a fluorine substituent and a propylcyclohexyl group, which contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key findings include:

  • Anticancer Activity : Studies have shown that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For instance, modifications in the biphenyl structure have been linked to enhanced activity against certain cancer cell lines, suggesting that this compound may have similar potential .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the fluorine atom and the propylcyclohexyl moiety significantly influences the biological activity of the compound. The fluorine substituent enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Additionally, the spatial arrangement provided by the cyclohexyl group is crucial for optimal interaction with biological targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of biphenyl derivatives, including those structurally related to this compound. The results demonstrated that certain modifications led to significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compounds showed IC50 values in the low micromolar range, indicating promising anticancer properties .

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects observed in compounds similar to this compound. In vitro assays demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenylAnticancer (MCF-7)5.2
2-Fluoro-biphenyl derivativeNeuroprotection10.0
Propylcyclohexyl biphenyl analogAntioxidant15.0

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(trans-4-propylcyclohexyl)-2-fluoro-4''-methylbiphenyl, and how can reaction conditions be optimized?

  • Answer: The synthesis of biphenyl derivatives typically involves Suzuki-Miyaura cross-coupling reactions or Friedel-Crafts alkylation. For this compound, a two-step approach is plausible:

Cyclohexyl intermediate preparation : Trans-4-propylcyclohexanol (CAS 82832-72-2) can be derivatized via bromination or tosylation to form a reactive intermediate.

Biphenyl coupling : Use palladium-catalyzed coupling with a fluorinated methylbiphenyl boronic acid. Optimize conditions (e.g., solvent: THF/toluene, temperature: 80–100°C, catalyst: Pd(PPh₃)₄) to enhance yield and purity. Monitor reaction progress via TLC or GC-MS .

  • Key variables : Catalyst loading, solvent polarity, and temperature. Design of Experiments (DoE) can systematically optimize these parameters .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect, methyl group integration). Compare with computed spectra from PubChem data .
  • XRD : Resolve crystal packing and trans-configuration of the cyclohexyl group .
  • GC-MS/HPLC : Assess purity (>98% as per industrial standards ).
    • Validation : Cross-reference with known analogs (e.g., 4-(trans-4-propylcyclohexyl)phenol, CAS 81936-33-6 ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Toxicology : Assume potential neurotoxicity or irritancy based on structurally similar cyclohexyl derivatives . Use fume hoods and PPE (gloves, goggles).
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the mesomorphic properties of this biphenyl derivative?

  • Answer :

  • Fluorine : Enhances dipole interactions and reduces melting points (cf. 4''-(trans-4-propylcyclohexyl)-3,4,5-trifluoro-biphenyl, CAS 132123-39-8 ).
  • Methyl group : Increases steric bulk, potentially disrupting smectic phases.
  • Methodology : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to compare phase transitions with non-fluorinated analogs .

Q. What computational strategies can model intermolecular interactions in supramolecular assemblies of this compound?

  • Answer :

  • Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., OPLS-AA) in solvents like hexane.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and Fukui indices for reactivity .
  • Validation : Cross-check with XRD data from related compounds (e.g., trans-4-propylcyclohexyl derivatives ).

Q. How can researchers reconcile contradictions in reported synthetic yields for similar biphenyl derivatives?

  • Answer :

  • Variable analysis : Identify critical factors (e.g., catalyst purity, moisture sensitivity) using statistical tools like ANOVA.
  • Case study : Compare yields of 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile (CAS 106021-42-5) synthesized via Pd-catalyzed vs. Ullmann coupling .
  • Mitigation : Standardize reaction conditions (e.g., inert atmosphere, degassed solvents) and validate via interlaboratory studies .

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